molecular formula C13H14O2 B12569065 4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one CAS No. 192458-59-6

4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one

Cat. No.: B12569065
CAS No.: 192458-59-6
M. Wt: 202.25 g/mol
InChI Key: VWYOGRPDRVRTCD-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one is an organic compound with the molecular formula C13H14O2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a phenyl group and a methylene group attached to the oxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one typically involves the reaction of 4,4-dimethyl-2-oxazoline with phenylacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-dioxol-2-one: A structurally related compound with similar chemical properties.

    4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another related compound with a different substitution pattern on the oxolanone ring.

Uniqueness

4,4-Dimethyl-3-methylidene-5-phenyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

192458-59-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4,4-dimethyl-3-methylidene-5-phenyloxolan-2-one

InChI

InChI=1S/C13H14O2/c1-9-12(14)15-11(13(9,2)3)10-7-5-4-6-8-10/h4-8,11H,1H2,2-3H3

InChI Key

VWYOGRPDRVRTCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C1=C)C2=CC=CC=C2)C

Origin of Product

United States

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